molecular formula C11H12ClF3N2 B14777087 N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B14777087
M. Wt: 264.67 g/mol
InChI Key: JSJALPTXXQDXEG-UHFFFAOYSA-N
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Description

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoroacetimidoyl chloride group, which is known for its reactivity and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of benzylamine with 2,2,2-trifluoroacetimidoyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield secondary or tertiary amines, while reduction reactions can produce primary amines .

Scientific Research Applications

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with various molecular targets. The trifluoroacetimidoyl chloride group is highly electrophilic, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H12ClF3N2

Molecular Weight

264.67 g/mol

IUPAC Name

N-[2-(benzylamino)ethyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C11H12ClF3N2/c12-10(11(13,14)15)17-7-6-16-8-9-4-2-1-3-5-9/h1-5,16H,6-8H2

InChI Key

JSJALPTXXQDXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCN=C(C(F)(F)F)Cl

Origin of Product

United States

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